molecular formula C14H17ClN2O3 B2984726 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide CAS No. 1797314-78-3

2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide

Cat. No. B2984726
CAS RN: 1797314-78-3
M. Wt: 296.75
InChI Key: OQNUCHDSNNPAGQ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide, also known as CMA-676, is a small molecule drug that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide works by targeting the folate receptor, which is overexpressed in many types of cancer cells. This receptor is responsible for the uptake of folate, which is essential for cell growth and division. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide binds to the folate receptor and is internalized by the cancer cell, where it releases a toxic payload that induces cell death.
Biochemical and physiological effects:
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell death, this compound also inhibits cell proliferation and angiogenesis, which are essential processes for tumor growth and metastasis. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to enhance the immune response against cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide for lab experiments is its specificity for cancer cells. This compound targets the folate receptor, which is overexpressed in many types of cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one limitation of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the development of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide as a cancer therapy. One potential avenue is the combination of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide with other anticancer agents to enhance its efficacy. Another direction is the development of more stable analogs of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide that have a longer half-life and improved pharmacokinetic properties. Additionally, the use of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in combination with immunotherapy may further enhance its anticancer activity. Finally, the identification of biomarkers that predict response to 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide may help to personalize cancer treatment and improve patient outcomes.

Synthesis Methods

The synthesis of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide involves a multi-step process that starts with the reaction of 2-chloro-6-methoxyaniline with ethyl chloroacetate to form 2-(2-chloro-6-methoxyphenyl)acetate. This intermediate is then reacted with potassium t-butoxide and 2-methoxy-1-methylethyl cyanoacetate to form the final product, 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide.

Scientific Research Applications

2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been extensively studied for its anticancer properties. Preclinical studies have shown that this compound is effective against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to be effective against cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.

properties

IUPAC Name

2-(2-chloro-6-methoxyphenyl)-N-(2-cyano-1-methoxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(8-16,9-19-2)17-13(18)7-10-11(15)5-4-6-12(10)20-3/h4-6H,7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNUCHDSNNPAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)CC1=C(C=CC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide

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